Taurocholic acid (sodium salt hydrate)

Übersicht

Beschreibung

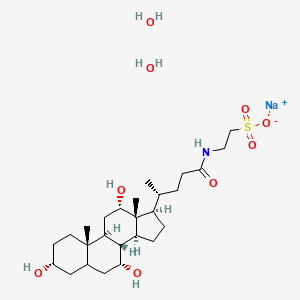

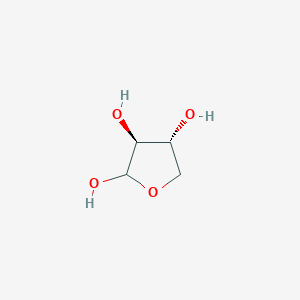

Taurocholic acid (sodium salt hydrate) is a useful research compound. Its molecular formula is C26H48NNaO9S and its molecular weight is 573.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Taurocholic acid (sodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurocholic acid (sodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cholestasis Induction : Taurocholic acid can induce cholestasis, a liver condition characterized by bile flow reduction. This effect was observed in rats upon intravenous administration of taurocholate, leading to increased bile flow and bile acid excretion (Javitt, 1966).

Impact on Lactobacilli Growth : In vitro studies show that sodium taurocholate can affect the growth of Lactobacillus strains differently, depending on their ability to produce bile salt hydrolase. It stimulated the growth of one strain, had no effect on another, and inhibited the growth of strains producing large amounts of the enzyme (Tannock, Bateup, & Jenkinson, 1997).

Importance in Fat Absorption : Research indicates the significance of sodium taurocholate in maintaining the enterohepatic recirculation, crucial for lipid absorption in humans. This was demonstrated through studies involving volunteers and patients with disorders of the distal small intestine (Austad, Lack, & Tyor, 1967).

Role in Electrolyte Transport : Studies suggest that bile salts like sodium taurocholate may influence colonic electrolyte secretion, potentially mediated by changes in mucosal cyclic AMP levels (Binder, Filburn, & Volpe, 1975).

Effects on Bile Flow and Excretion : Sodium taurocholate has been shown to rapidly excrete in bile and can prevent cholestasis when administered with primary bile salt. This indicates its role in modulating bile flow and acid salt excretion (Javitt & Emerman, 1968).

Solubility of Bile Salts : Taurocholic acid exhibits an extraordinary ability to solubilize insoluble lipids, contributing to its applications in biological systems. This property is significant for understanding the formation of gallstones and liver damage (Small & Admirand, 1969).

Co-Germinant for Clostridium difficile Spores : Sodium taurocholate, along with amino acids like glycine and histidine, acts as a co-germinant for Clostridium difficile spores, highlighting its role in bacterial growth and development (Wheeldon, Worthington, & Lambert, 2011).

Hepatic Uptake and Secretion : Studies on dogs have shown the influence of conjugation of cholic acid on its hepatic uptake and secretion, particularly with sodium taurocholate (O'Máille, Richards, & Short, 1967).

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLGILDCKQBJF-SSGBDSDUSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48NNaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

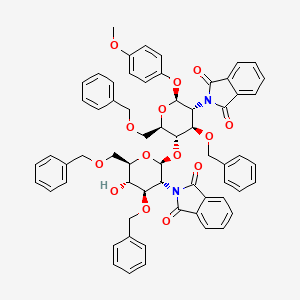

![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)

![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)